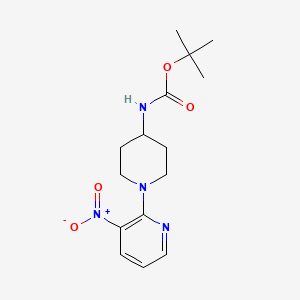

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate

Vue d'ensemble

Description

“tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C15H22N4O4 . It has a molecular weight of 322.360 Da . The compound is related to “tert-Butyl (1-(3-aminopyridin-2-yl)piperidin-3-yl)carbamate”, which has a molecular weight of 292.38 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-6-5-9-19(10-11)13-12(16)7-4-8-17-13/h4,7-8,11H,5-6,9-10,16H2,1-3H3,(H,18,20) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 486.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Applications De Recherche Scientifique

- Explanation : PROTACs are molecules designed to selectively degrade specific proteins by recruiting them to the cellular degradation machinery. The compound’s structure allows it to act as a bridge between the target protein and the E3 ubiquitin ligase, leading to protein degradation .

- Explanation : By attaching the compound to other molecules (such as antibodies, peptides, or small molecules), scientists can create targeted drug delivery systems, imaging agents, or diagnostic tools. The tert-butyl group provides stability during conjugation reactions .

- Explanation : Researchers modify its structure to create derivatives with improved pharmacological properties. These derivatives may target specific diseases, such as cancer, neurodegenerative disorders, or infectious diseases .

- Explanation : The nitropyridine moiety may interact with neurotransmitter receptors or ion channels, making it relevant for understanding neuronal processes. Additionally, its tert-butyl ester group ensures solubility in biological systems .

- Explanation : The tert-butyl carbamate group can be tailored for specific interactions with surfaces, such as self-assembled monolayers or nanoparticles. These modified surfaces find use in biosensors, catalysis, or drug delivery systems.

- Explanation : Scientists use it to link biomolecules (e.g., proteins, peptides, DNA) to other entities, enabling studies of protein-protein interactions, enzyme kinetics, or cellular processes. The nitropyridine group provides a specific handle for selective conjugation .

PROTAC Development for Targeted Protein Degradation

Chemical Conjugates

Medicinal Chemistry and Drug Discovery

Neuroscience Research

Materials Science and Surface Modification

Chemical Biology and Bioconjugation

Propriétés

IUPAC Name |

tert-butyl N-[1-(3-nitropyridin-2-yl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-6-9-18(10-7-11)13-12(19(21)22)5-4-8-16-13/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTRLOQMXIFTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(3-nitropyridin-2-yl)piperidin-4-yl)carbamate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2638060.png)

![6-chloro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2638061.png)

![N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2638064.png)

![Benzyl N-[1-(cyclohexylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B2638065.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2638078.png)